molecular formula C9H9Br2ClO B3237768 2,4-Dibromo-6-chloro-1-isopropoxybenzene CAS No. 1394291-52-1

2,4-Dibromo-6-chloro-1-isopropoxybenzene

Cat. No.: B3237768
CAS No.: 1394291-52-1
M. Wt: 328.43 g/mol
InChI Key: FJSXYXRBTBLZOT-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-chloro-1-isopropoxybenzene is a multi-halogenated, aromatic ether building block of high interest in advanced organic synthesis and materials science research. Its molecular structure, which incorporates bromo, chloro, and isopropoxy functional groups on a benzene ring, makes it a versatile precursor for metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling . Researchers utilize such halogenated arenes to construct complex π-conjugated molecular architectures, which are foundational in the development of novel organic electronic materials, including those for organic light-emitting diodes (OLEDs) and sensors . The presence of distinct halogen atoms offers orthogonal reactivity, allowing for sequential and site-selective functionalization. This is particularly valuable in the synthesis of acridine and tetrahydroacridine derivatives, which are privileged scaffolds in medicinal chemistry and materials science . The compound is supplied as a research chemical strictly for laboratory investigations. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Material Safety Data Sheet (MSDS) for safe handling procedures, as similar halogenated aromatics may be harmful by inhalation, in contact with skin, or if swallowed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromo-3-chloro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2ClO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSXYXRBTBLZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2,4 Dibromo 6 Chloro 1 Isopropoxybenzene

Cross-Coupling Reactions of the Halogen Substituents

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org In a multi-halogenated system like 2,4-Dibromo-6-chloro-1-isopropoxybenzene, the differential reactivity of the carbon-halogen bonds can be exploited to achieve selective functionalization. The catalytic cycle for these reactions generally involves an oxidative addition of the organic halide to a low-valent metal catalyst (often palladium), followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgyoutube.com

The Suzuki-Miyaura coupling is a widely used reaction that forms C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.org This reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. libretexts.org

For this compound, the significant difference in bond dissociation energies between C-Br and C-Cl bonds allows for high chemoselectivity. The C-Br bonds are substantially more reactive towards the initial oxidative addition step with the Pd(0) catalyst than the more robust C-Cl bond. This allows for selective substitution at the bromine-bearing positions (C2 and C4) while leaving the chlorine at C6 untouched.

By carefully controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or di-arylation. The use of one equivalent of the organoboron reagent typically favors monosubstitution, while an excess of the reagent promotes disubstitution at both C-Br sites. The choice of palladium ligand can further influence reaction efficiency and selectivity. Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step and stabilize the catalytic species.

Table 1: Examples of Selective Suzuki-Miyaura Reactions
ReactantBoronic Acid (Coupling Partner)Expected Major ProductSelectivity
This compoundPhenylboronic acid (1 equiv.)2-Bromo-6-chloro-1-isopropoxy-4-phenylbenzene and 4-Bromo-6-chloro-1-isopropoxy-2-phenylbenzene (Isomeric mixture)Mono-arylation at C-Br position
This compoundPhenylboronic acid (>2 equiv.)6-Chloro-1-isopropoxy-2,4-diphenylbenzeneDi-arylation at both C-Br positions
This compoundThiophene-2-boronic acid (>2 equiv.)6-Chloro-1-isopropoxy-2,4-di(thiophen-2-yl)benzeneDi-hetarylation at both C-Br positions

The principle of chemoselective coupling extends to other palladium-catalyzed reactions, such as the Negishi and Sonogashira couplings.

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. Similar to the Suzuki reaction, it demonstrates high functional group tolerance and proceeds with selective reaction at the C-Br bonds of this compound, leaving the C-Cl bond intact.

The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.org This reaction is particularly valuable for introducing alkyne functionalities, which are versatile building blocks for synthesizing conjugated systems and complex natural products. organic-chemistry.org In the case of this compound, Sonogashira coupling occurs preferentially at the C-Br positions. Research on dihaloquinolines has shown that regioselectivity in such couplings can be precisely determined, underscoring the predictability of these reactions on polyhalogenated systems. nih.gov

Table 2: Examples of Selective Negishi and Sonogashira Reactions
Reaction TypeCoupling PartnerExpected Major Product (assuming >2 equiv. of partner)Bond Formed
NegishiPhenylzinc chloride6-Chloro-1-isopropoxy-2,4-diphenylbenzeneAryl-Aryl
SonogashiraEthynylbenzene6-Chloro-1-isopropoxy-2,4-bis(phenylethynyl)benzeneAryl-Alkynyl
Sonogashira(Trimethylsilyl)acetylene2,4-Bis((trimethylsilyl)ethynyl)-6-chloro-1-isopropoxybenzeneAryl-Alkynyl

The primary challenge and opportunity in cross-coupling reactions with polyhalogenated substrates is achieving chemoselectivity. The selectivity is governed by the relative rates of oxidative addition of the different carbon-halogen (C-X) bonds to the metal catalyst. For palladium-catalyzed reactions, the established order of reactivity is C-I > C-OTf > C-Br >> C-Cl. wikipedia.orgresearchgate.net

This reactivity difference arises from the disparity in bond dissociation energies. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol), making it much more susceptible to cleavage and insertion by the Pd(0) catalyst. Consequently, it is relatively straightforward to perform selective couplings at the bromine positions of this compound while preserving the chloro substituent.

Achieving the reverse selectivity—coupling at the C-Cl bond while leaving the C-Br bonds intact—is exceptionally difficult under standard palladium catalysis. Such a transformation would require specialized catalytic systems, potentially involving nickel catalysts, which are known to be more effective at activating C-Cl bonds, or the design of highly specific phosphine ligands that can overcome the inherent reactivity difference.

Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Core Structure

The substitution pattern on the aromatic ring of this compound creates a distinct electronic environment that directs further substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): This reaction pathway involves the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. youtube.com A critical requirement for SNAr is the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. youtube.comlibretexts.org The substrate this compound lacks such strong electron-withdrawing groups. Instead, it possesses an electron-donating isopropoxy group and weakly deactivating halogens. Therefore, it is not expected to undergo SNAr reactions under conventional conditions.

Electrophilic Aromatic Substitution (EAS): In contrast, the ring is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commsu.edu The regiochemical outcome is determined by the combined directing effects of the existing substituents.

Isopropoxy Group (-O-iPr): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

Halogen Groups (-Br, -Cl): These are deactivating groups due to their inductive electron withdrawal, but they are also ortho-, para-directors because of resonance effects. msu.edu

The only available position for substitution on the ring is C5. The directing effects of the substituents converge on this position:

The isopropoxy group at C1 is para to C5, strongly directing substitution there.

The bromine at C4 is ortho to C5, directing substitution there.

The chlorine at C6 is ortho to C5, directing substitution there.

The powerful activating and directing effect of the isopropoxy group is the dominant influence, overcoming the deactivating nature of the halogens and making the C5 position the sole site of electrophilic attack. For example, nitration (with HNO3/H2SO4) or further halogenation would be expected to occur exclusively at the C5 position.

Investigations of Aryl Ether Cleavage and Functional Group Interconversions

The isopropoxy group in this compound represents a key site for functional group interconversion. The aryl ether linkage can be cleaved to unmask a phenol, which is a valuable synthetic handle for further reactions. This cleavage is typically accomplished using strong acids.

Boron Tribromide (BBr3): A powerful Lewis acid that is highly effective for cleaving aryl alkyl ethers, even under mild conditions. It would convert the isopropoxy group to a hydroxyl group, yielding 2,4-dibromo-6-chlorophenol (B1604549).

Hydrobromic Acid (HBr): A strong protic acid that can also effect ether cleavage, typically at higher temperatures.

This transformation provides access to the corresponding phenol, opening up possibilities for O-acylation, O-alkylation, or reactions where a phenolic hydroxyl group can direct further aromatic substitutions.

Halogen Exchange Reactions (e.g., Finkelstein-type Transformations) for Modifying Reactivity

Halogen exchange reactions, particularly the Finkelstein reaction, represent a fundamental tool in organic synthesis for the interconversion of alkyl halides. byjus.comwikipedia.org The classic Finkelstein reaction involves the treatment of an alkyl chloride or bromide with an iodide salt, typically sodium iodide in acetone, to yield the corresponding alkyl iodide. byjus.comwikipedia.orgorganic-chemistry.org The success of this S\textsubscript{N}2 reaction is often driven by the precipitation of the less soluble sodium chloride or bromide in acetone, thus shifting the equilibrium towards the product. wikipedia.orgic.ac.uk

However, the direct application of classical Finkelstein conditions to aryl halides like this compound is generally ineffective. wikipedia.org The carbon-halogen bonds in aryl systems are significantly stronger and less susceptible to nucleophilic substitution compared to their alkyl counterparts. To overcome this challenge, catalyzed versions of this transformation, often referred to as "aromatic Finkelstein reactions," have been developed. These reactions typically employ transition metal catalysts, with copper(I) and nickel(II) complexes being prominent examples. wikipedia.org For instance, the combination of copper(I) iodide with diamine ligands has been shown to facilitate the conversion of aryl bromides to aryl iodides. wikipedia.org

In the context of this compound, a catalyzed halogen exchange could potentially be employed to selectively replace one of the bromine atoms with iodine. The relative reactivity of the C-Br versus C-Cl bonds would be a key factor in determining the selectivity of such a transformation. Generally, the C-Br bond is weaker and more reactive than the C-Cl bond in these types of reactions. This difference in reactivity could allow for the selective synthesis of 2-bromo-6-chloro-4-iodo-1-isopropoxybenzene or 4-bromo-6-chloro-2-iodo-1-isopropoxybenzene, thereby modifying the subsequent reactivity of the molecule for further synthetic elaborations.

The choice of catalyst, solvent, and reaction conditions would be crucial in achieving the desired halogen exchange. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed in these transformations. wikipedia.org

Detailed Mechanistic Elucidation of Key Chemical Transformations

The chemical transformations of this compound are governed by fundamental mechanistic principles. Understanding these pathways is essential for predicting reactivity and optimizing reaction conditions.

Role of Charge-Transfer Processes in Aryl Ether Synthesis

The synthesis of aryl ethers, such as this compound itself (from the corresponding phenol), often involves copper-catalyzed methods like the Ullmann condensation. organic-chemistry.orgnih.gov In these reactions, the formation of a charge-transfer complex is a key mechanistic feature. The interaction between the electron-rich phenoxide and the copper(I) catalyst can lead to the formation of a copper(I) phenoxide species. This intermediate is believed to be crucial for the subsequent coupling with an aryl halide.

Oxidative Addition and Reductive Elimination Pathways in Catalytic Cycles

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification, are powerful methods for forming carbon-heteroatom bonds and rely on a catalytic cycle involving oxidative addition and reductive elimination steps. organic-chemistry.orgnih.gov

For a molecule like this compound, participation in such a catalytic cycle would begin with the oxidative addition of one of the carbon-halogen bonds to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the C-X bond, leading to a palladium(II) intermediate. The rate of oxidative addition typically follows the trend C-I > C-Br > C-Cl, meaning that one of the C-Br bonds in this compound would be expected to react preferentially over the C-Cl bond.

Following oxidative addition, the resulting arylpalladium(II) complex would then react with the coupling partner (e.g., an alcohol for etherification or an amine for amination). The final step of the catalytic cycle is reductive elimination , where the new C-O or C-N bond is formed, and the palladium catalyst is regenerated in its low-valent state. berkeley.edunih.govnih.govberkeley.eduresearchgate.net

The steric hindrance around the halogen atoms and the electronic effects of the substituents would play a significant role in both the oxidative addition and reductive elimination steps. The bulky isopropoxy group and the ortho-chloro and bromo substituents could influence the approach of the palladium catalyst and the stability of the resulting intermediates.

Mechanistic Step Description Influencing Factors for this compound
Oxidative Addition Insertion of Pd(0) into the Ar-X bond to form an Ar-Pd(II)-X species.C-Br bonds are more reactive than the C-Cl bond. Steric hindrance from the isopropoxy and ortho-halogen groups can affect the rate.
Transmetalation/Ligand Exchange The nucleophile (e.g., an alkoxide or amide) replaces the halide on the Pd(II) center.The nature of the nucleophile and the ligand on the palladium are critical.
Reductive Elimination Formation of the new C-Nu bond from the Ar-Pd(II)-Nu species, regenerating Pd(0).The electronic properties of the aryl group and the nature of the nucleophile influence the rate. Steric congestion can either promote or hinder this step depending on the specific geometry of the complex.

Study of Reaction Intermediates and Transition States

The direct study of reaction intermediates and transition states provides invaluable insight into reaction mechanisms. For reactions involving this compound, techniques such as in-situ spectroscopy (NMR, IR) and computational chemistry would be essential.

For instance, in a palladium-catalyzed cross-coupling reaction, the arylpalladium(II) halide intermediate could potentially be characterized spectroscopically. The presence of the different halogen atoms could provide distinct spectroscopic handles.

Computational studies, such as Density Functional Theory (DFT), could be employed to model the transition states for key steps like oxidative addition and reductive elimination. nih.gov Such studies could help to rationalize the observed regioselectivity of the reactions (i.e., which C-Br bond reacts preferentially) by comparing the activation barriers for the different possible pathways. The calculations would need to account for the electronic effects of the chloro, bromo, and isopropoxy groups, as well as the steric demands of the substituents and the catalyst ligands. For example, a computational analysis could compare the transition state energies for the oxidative addition at the C2-Br bond versus the C4-Br bond, providing a theoretical basis for predicting the major product.

Advanced Spectroscopic and Structural Characterization of 2,4 Dibromo 6 Chloro 1 Isopropoxybenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure of organic molecules in solution. For 2,4-Dibromo-6-chloro-1-isopropoxybenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

1D and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and isopropoxy protons. The aromatic region would likely display two doublets, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The isopropoxy group would exhibit a septet for the methine proton (CH) and a doublet for the two diastereotopic methyl protons (CH₃), due to the chiral environment created by the substituted aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. This includes the six carbons of the benzene ring, with those bonded to the halogens and the isopropoxy group showing characteristic chemical shifts, as well as the methine and methyl carbons of the isopropoxy group.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments would be employed. nist.gov

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. nist.gov For this compound, a cross-peak would be expected between the two aromatic protons, confirming their ortho relationship. Another cross-peak would connect the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nist.gov It would allow for the direct assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. nist.gov This is particularly useful for identifying the connectivity between the isopropoxy group and the aromatic ring. For instance, correlations would be expected from the methine proton of the isopropoxy group to the carbon atom of the benzene ring to which it is attached, as well as to the adjacent carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be instrumental in determining the preferred conformation of the isopropoxy group relative to the aromatic ring by showing correlations between the isopropoxy protons and the nearby aromatic proton.

Technique Purpose Expected Correlations for this compound
¹H NMR Identifies proton environmentsSignals for 2 aromatic protons and isopropoxy (methine and methyl) protons.
¹³C NMR Identifies carbon environmentsSignals for 6 aromatic carbons and 2 isopropoxy carbons.
COSY Shows proton-proton couplingCorrelation between the two aromatic protons and between the isopropoxy methine and methyl protons.
HSQC Shows direct proton-carbon bondsCorrelations between each proton and its directly attached carbon.
HMBC Shows long-range proton-carbon couplingCorrelations from isopropoxy protons to aromatic carbons and vice-versa.
NOESY Shows through-space proton proximityCorrelations between isopropoxy protons and the adjacent aromatic proton.

X-ray Crystallography for Solid-State Structure Elucidation

Analysis of Molecular Conformation and Packing in the Crystalline State

A single-crystal X-ray diffraction analysis of this compound would reveal the precise geometry of the molecule. It would confirm the substitution pattern on the benzene ring and provide accurate measurements of the C-Br, C-Cl, and C-O bond lengths and the angles between them. Furthermore, it would show the conformation of the isopropoxy group relative to the plane of the aromatic ring. The crystal packing would illustrate how individual molecules arrange themselves in the crystal lattice, which is governed by intermolecular forces.

Detection and Characterization of Intermolecular Interactions, including Halogen Bonds

The solid-state structure of this compound is expected to be influenced by various non-covalent interactions. Of particular interest are halogen bonds, which are interactions between a halogen atom in one molecule and a Lewis basic atom (such as oxygen or another halogen) in a neighboring molecule. The presence of bromine and chlorine atoms, along with the oxygen atom of the isopropoxy group, provides opportunities for the formation of C-Br···O, C-Cl···O, C-Br···Br, C-Br···Cl, and C-Cl···Cl halogen bonds. The analysis of the crystal structure would allow for the identification and characterization of these interactions, including their distances and angles, which are crucial for understanding the supramolecular assembly of the compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

The HRMS of this compound would provide a very precise mass measurement of the molecular ion, which can be used to confirm its elemental formula (C₉H₉Br₂ClO). The isotopic pattern of the molecular ion peak would be characteristic, showing the typical distribution for a compound containing two bromine atoms and one chlorine atom.

The fragmentation analysis would reveal how the molecule breaks apart upon ionization. Common fragmentation pathways for such a compound would likely involve the loss of the isopropoxy group, the loss of halogen atoms, and the fragmentation of the aromatic ring. Studying these fragmentation patterns provides valuable information for the structural confirmation of the molecule.

Fragment Expected m/z Significance
[M]⁺(Calculated based on exact masses of isotopes)Molecular ion, confirms elemental composition.
[M - CH(CH₃)₂]⁺(M - 43.05)Loss of the isopropyl group.
[M - OCH(CH₃)₂]⁺(M - 59.05)Loss of the isopropoxy group.
[M - Br]⁺(M - 78.92 or 80.92)Loss of a bromine atom.
[M - Cl]⁺(M - 34.97 or 36.97)Loss of a chlorine atom.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The IR and Raman spectra of this compound would exhibit characteristic vibrational modes.

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The isopropoxy group would show stretches in the 2850-3000 cm⁻¹ region.

C-O stretching: The ether linkage would give rise to a strong band, likely in the 1200-1250 cm⁻¹ region.

C-Br and C-Cl stretching: These vibrations would appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory), a detailed assignment of the vibrational modes can be achieved, further confirming the molecular structure.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1400 - 1600
C-O-C Asymmetric Stretch1200 - 1250
C-Cl Stretch600 - 800
C-Br Stretch500 - 600

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Probing Halogen Environments

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local electronic environment of atomic nuclei possessing a nuclear quadrupole moment. This method is particularly well-suited for studying halogen atoms such as chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br), making it an invaluable tool for the structural characterization of halogenated organic compounds like this compound. Unlike Nuclear Magnetic Resonance (NMR) spectroscopy, NQR is a zero-field technique, meaning it does not require an external magnetic field. wikipedia.org

The fundamental principle of NQR lies in the interaction between the nuclear electric quadrupole moment of a nucleus and the electric field gradient (EFG) at its location. numberanalytics.com The EFG is generated by the distribution of electrons in the chemical bonds surrounding the nucleus. For a nucleus to be NQR active, its spin quantum number (I) must be greater than 1/2, which is true for the common isotopes of chlorine and bromine. du.ac.inblogspot.com The interaction between the nuclear quadrupole moment and the EFG results in quantized energy levels, and transitions between these levels can be induced by resonant radiofrequency (RF) irradiation. The resulting NQR frequencies are directly proportional to the nuclear quadrupole coupling constant (NQCC or C_Q), which is a measure of the strength of this interaction.

The NQCC is highly sensitive to the nature of the chemical bonding and the molecular structure. Therefore, NQR spectroscopy can provide detailed information about the electronic environment of the halogen atoms in this compound. The distinct chemical environments of the chlorine atom at the C6 position and the two bromine atoms at the C2 and C4 positions on the benzene ring are expected to give rise to separate NQR signals.

The expected NQR frequencies for the chlorine and bromine atoms in this compound can be estimated by comparison with related halogenated benzene derivatives. For instance, the ³⁵Cl NQR frequency in 1,2,4-trichlorobenzene (B33124) has been reported, and these values can serve as a baseline for predicting the chlorine resonance in the target molecule, with expected shifts due to the presence of the bulky isopropoxy group and the bromine substituents. nih.gov Similarly, data from various brominated benzenes can be used to estimate the ⁷⁹Br and ⁸¹Br NQR frequencies.

One of the significant advantages of NQR spectroscopy is its ability to differentiate between crystallographically inequivalent halogen atoms within the same molecule. rsc.orgresearchgate.net Should the crystal structure of this compound result in the two bromine atoms occupying non-equivalent positions, NQR would be expected to show two distinct sets of bromine resonance frequencies. nih.gov

Furthermore, NQR spectroscopy is a powerful tool for studying intermolecular interactions, such as halogen bonding. rsc.orgnih.gov Any such interactions involving the chlorine or bromine atoms of this compound would lead to measurable shifts in their respective NQR frequencies, providing insight into the solid-state packing and supramolecular structure.

The following data tables illustrate the typical NQR frequencies for chlorine and bromine in related aromatic compounds, which can be used as a reference for interpreting the potential NQR spectrum of this compound and its derivatives.

CompoundHalogenNQR Frequency (MHz) at 77K
1,2,4-Trichlorobenzene³⁵Cl35.89, 36.01, 37.98
1,3,5-Trichlorobenzene³⁵Cl36.65
1,4-Dibromobenzene⁷⁹Br290.5
1,2,4-Tribromobenzene⁷⁹Br291.5, 292.5, 296.0

Note: The data in this table is illustrative and compiled from typical values for related compounds to provide a comparative basis.

The study of this compound derivatives using NQR would involve synthesizing a series of related molecules with systematic variations in their substitution patterns. By comparing the NQR frequencies across this series, it would be possible to establish structure-spectra correlations, allowing for a more detailed understanding of how different substituents influence the electronic environment of the halogen atoms.

Derivative of this compoundPredicted HalogenPredicted NQR Frequency Range (MHz)
Introduction of an electron-donating group³⁵ClLower frequency shift
Introduction of an electron-withdrawing group³⁵ClHigher frequency shift
Introduction of an electron-donating group⁷⁹BrLower frequency shift
Introduction of an electron-withdrawing group⁷⁹BrHigher frequency shift

Note: This table presents predicted trends in NQR frequencies based on established principles of physical organic chemistry.

Theoretical and Computational Chemistry Studies on 2,4 Dibromo 6 Chloro 1 Isopropoxybenzene

Density Functional Theory (DFT) Calculations.

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules like 2,4-Dibromo-6-chloro-1-isopropoxybenzene. By approximating the electron density, DFT can provide valuable insights into the molecule's behavior and reactivity.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential (MEP) Mapping.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net For halogenated aromatic compounds, the distribution of electron density is significantly influenced by the presence of halogen and other substituent groups. researchgate.net

The energy gap between the HOMO and LUMO is a key parameter for molecular stability. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. For related halogenated ethers, the HOMO-LUMO energy gap has been a subject of study to understand their structure-activity relationships. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable technique to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (in red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. researchgate.netresearchgate.netyoutube.com In halogenated phenols, the specific arrangement of halogen atoms creates a distinct distribution of electron density, defining its interactions. For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atom of the isopropoxy group and the halogen atoms, while the hydrogen atoms of the benzene (B151609) ring and the isopropoxy group would exhibit positive potential.

Interactive Data Table: Calculated Electronic Properties of a Related Halogenated Aniline

PropertyValue
HOMO Energy-0.233 eV
LUMO Energy-0.012 eV
HOMO-LUMO Gap-0.221 eV
Data based on calculations for 2-bromo-6-chloro-4-fluoroaniline (B1268482) at the B3LYP/6-31+G(d,p) level of theory. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data.

DFT calculations are widely used to predict vibrational spectra (infrared and Raman), which can be compared with experimental data to validate the computational model. For halogenated benzene derivatives, DFT calculations at the B3LYP level with basis sets like 6-311++G(d,p) have shown good agreement with experimental spectroscopic results. researchgate.net

The calculated vibrational frequencies for a molecule like this compound would include characteristic C-H stretching vibrations of the aromatic ring, C-C stretching vibrations within the ring, and vibrations associated with the C-O-C linkage of the isopropoxy group. researchgate.net Furthermore, the C-Br and C-Cl stretching and deformation modes would appear at lower frequencies. researchgate.netresearchgate.net For instance, in related halogenated compounds, C-Cl stretching vibrations are typically observed in the range of 700-750 cm⁻¹, while C-Cl deformation modes are found between 175-460 cm⁻¹. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for a Related Halogenated Benzene Derivative

Vibrational ModeCalculated Wavenumber (cm⁻¹)
C-H stretch3050 - 3150
C-C stretch (aromatic)1400 - 1600
C-Cl stretch686
C-Cl deformation395
Data based on calculations for 2-bromo-1,4-dichlorobenzene. researchgate.net

Computational Exploration of Reaction Mechanisms and Transition States.

DFT calculations can be employed to explore the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing insights into reaction kinetics and mechanisms. For instance, understanding the mechanisms of formation of such compounds as disinfection byproducts in water treatment is a key area of research.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects.

Molecular dynamics (MD) simulations can provide a detailed understanding of the conformational flexibility of this compound and the influence of solvent molecules on its structure and dynamics. MD simulations on related molecules, such as 2-bromo-1,4-dichlorobenzene, have been used to identify atoms that have significant interactions with water molecules. researchgate.net Such studies are crucial for understanding the behavior of these compounds in biological and environmental systems.

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and Aromatic Interactions.

The intermolecular interactions of this compound are critical in determining its physical properties and its interactions with biological targets. While this molecule does not have a hydrogen bond donor, the oxygen atom of the isopropoxy group can act as a hydrogen bond acceptor.

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species. The bromine and chlorine atoms in this compound can participate in halogen bonds with electron-donating atoms. Aromatic interactions, such as π-π stacking and C-H···π interactions, are also expected to play a role in the solid-state packing and interactions with other aromatic systems. rsc.org

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) for Halogenated Aryl Ether Systems.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular descriptors. For halogenated aryl ethers, QSAR and QSPR studies have been conducted to understand their anesthetic action and physicochemical properties. nih.govnih.gov

These studies often utilize descriptors derived from DFT calculations, such as electrostatic potentials, HOMO/LUMO energies, and molecular volume. nih.gov For instance, a study on halogenated anisoles demonstrated that parameters like the minimum and maximum electrostatic potential, along with molecular volume and HOMO energy, can effectively predict properties like vapor pressure, octanol/water partition coefficient, and aqueous solubility. nih.gov Similarly, QSAR models for polyhalogenated ethers have indicated that anesthetic action is influenced by a combination of lipophilic, steric, and electrostatic interactions. nih.gov

Applications As a Synthetic Building Block and in Advanced Materials Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The multifunctionality of 2,4-Dibromo-6-chloro-1-isopropoxybenzene, with its array of reactive sites, positions it as a valuable intermediate for chemists aiming to build intricate molecular structures. The halogen atoms serve as handles for a variety of cross-coupling reactions, enabling the stepwise and regioselective introduction of new functionalities.

While direct application of this compound in the total synthesis of a specific natural product is not prominently documented, its structural motifs are representative of scaffolds used in constructing complex natural product analogs. Polyhalogenated aromatic compounds are fundamental starting materials for building sterically hindered and electronically diverse molecular frameworks. The synthesis of a fragment of the macrolide antibiotic Amphotericin B, for instance, involves the construction of a highly substituted cyclic ether, demonstrating the utility of multi-functionalized building blocks in achieving complex molecular architecture. nih.gov

The presence of multiple halogens on the benzene (B151609) ring allows for selective functionalization through reactions like Suzuki, Stille, or Sonogashira couplings. This enables the controlled assembly of complex carbon skeletons, which is a cornerstone of natural product synthesis. For example, the synthesis of various polyene macrolide antibiotic fragments relies on the strategic use of precursors with defined stereochemistry and functionality. nih.gov The isopropoxy group in this compound can direct metallation reactions to specific positions and modify the electronic properties of the aromatic ring, influencing the outcome of subsequent synthetic steps.

The synthesis of macrocycles, and even more complex mechanically interlocked molecules like catenanes and rotaxanes, often relies on template-directed strategies where polyfunctional building blocks are essential. cmu.edudavuniversity.orgnih.gov The three halogen atoms on this compound provide multiple points for cyclization reactions. For instance, a templated approach using a metal ion can bring two or more of these molecules into proximity, facilitating a ring-closing reaction to form a macrocycle. cmu.edursc.org

The synthesis of catenanes, which consist of two or more interlocked rings, has been achieved using phenanthroline-based ligands with terminal olefins that coordinate to a copper ion, followed by a ring-closing metathesis reaction. cmu.edu A polyhalogenated aryl ether could be envisioned as a key component in forming the macrocyclic precursors for such systems. The ability to perform sequential, selective reactions at the different halogen positions is crucial for building up the necessary acyclic precursors that can then be cyclized to form these intricate topologies. nih.govnih.gov

Table 1: Synthetic Strategies for Macrocycles and Interlocked Molecules Utilizing Halogenated Precursors

Synthetic TargetPrecursor FeaturesKey Reaction TypeTemplating Agent (if any)
Macrocycles Multiple reactive sites (e.g., halogens, alkynes) for cyclization. researchgate.netIntramolecular coupling (e.g., Glaser, Sonogashira).Often not required, but can improve yield.
d-nb.infoCatenanes Pre-organized ligands with terminal reactive groups (e.g., olefins). cmu.eduRing-closing metathesis (RCM).Metal ions (e.g., Cu(I)). cmu.edu
d-nb.infoRotaxanes A linear "thread" molecule and a macrocyclic "wheel". researchgate.netStoppering reaction to cap the thread.Hydrogen bonding, metal coordination. davuniversity.orgresearchgate.net

Contributions to the Design and Synthesis of Functional Materials

The unique combination of a bulky, electron-donating isopropoxy group and electron-withdrawing halogen atoms imparts specific physical and electronic properties to this compound, making it and similar structures interesting candidates for the development of advanced functional materials.

The introduction of halogen atoms is a well-established strategy for modifying the properties of liquid crystals (LCs). whiterose.ac.ukmdpi.com Halogens can influence melting points, clearing points, and the type of mesophase formed due to their size and polarity. The lateral substitution of a mesogenic core with halogens can disrupt molecular packing, which can lower the melting point and favor the formation of nematic or smectic phases. mdpi.com

Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, has emerged as a powerful tool for the self-assembly of supramolecular liquid crystals. researchgate.netunipa.it For example, mixing non-mesomorphic components like 4-alkoxystilbazole and pentafluoroiodobenzene can lead to the formation of a halogen-bonded complex that exhibits thermotropic smectic A and nematic phases. researchgate.net A molecule like this compound, with its multiple halogen atoms, could act as a halogen bond donor to assemble with other molecules to create novel liquid crystalline materials. Furthermore, fluorinated moieties are known to induce mesophase formation due to the "fluorous effect," which promotes segregation between hydrocarbon and perfluorocarbon chains, leading to lamellar or smectic structures. d-nb.info While the target compound contains bromine and chlorine, the principle of using halogenation to tune mesomorphic properties is broadly applicable.

Halogenated phenols are important monomers for the synthesis of high-performance polymers such as poly(phenylene ether)s (PPEs). PPEs are typically synthesized through the oxidative coupling of substituted phenols. However, an alternative route involves the Ullmann ether synthesis, where an alkali-metal phenate reacts with a halogenated benzene in the presence of a copper catalyst.

A molecule like this compound, following conversion of the isopropoxy group to a hydroxyl group to form 2,4-Dibromo-6-chlorophenol (B1604549), could serve as a monomer in such polymerizations. The presence of the remaining halogens on the polymer backbone would impart specific properties, such as increased flame retardancy, higher thermal stability, and modified solubility. These halogen atoms could also serve as reactive sites for post-polymerization modification, allowing for the grafting of other functional groups to tailor the polymer's properties for specific applications. For example, molecularly imprinted polymers have been prepared using 2,4,6-trichlorophenol (B30397) as a template molecule, demonstrating the utility of halogenated phenols in creating polymers with specific recognition capabilities. nih.gov

Non-linear optical (NLO) materials are crucial for applications in telecommunications, optical computing, and laser technology. google.com The design of organic NLO materials often focuses on creating molecules with a large change in dipole moment upon excitation. This is typically achieved by connecting electron-donating groups and electron-withdrawing groups through a π-conjugated system.

Halogenated aryl ethers fit into this design paradigm. The aryl ether moiety (containing the oxygen atom of the isopropoxy group) acts as an electron-donating group, while the halogen atoms (bromine and chlorine) are electron-withdrawing. This push-pull electronic structure can enhance the second-order NLO response of the molecule. The specific arrangement and nature of the halogens are important; for instance, the incorporation of halogens can enhance third-order NLO properties in certain metal complexes. d-nb.info While the specific NLO properties of this compound have not been reported, the general principles suggest its potential as a building block for NLO-active materials. The design of NLO crystals involves careful consideration of molecular structure to achieve non-centrosymmetric packing in the solid state, a prerequisite for second-order NLO effects. colorado.edu

Development of Chemical Probes and Tags Utilizing its Specific Substitution Pattern

The specific arrangement of substituents on the benzene ring of this compound makes it an intriguing candidate for the development of chemical probes and tags. Chemical probes are small molecules used to study and manipulate biological systems, and their efficacy often hinges on their ability to be selectively modified or to interact with specific targets.

The presence of two bromine atoms and one chlorine atom offers differential reactivity, which can be exploited for the sequential and site-selective introduction of functionalities. For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in various cross-coupling reactions. This hierarchy allows for the selective reaction at the bromine-substituted positions while leaving the chlorine atom intact for subsequent transformations. This stepwise functionalization is a key strategy in the synthesis of complex probes.

A hypothetical synthetic route towards a bifunctional chemical probe starting from this compound could involve an initial Suzuki or Sonogashira coupling at the more reactive 4-position (para to the isopropoxy group), followed by a different coupling reaction at the 2-position. The remaining chlorine atom could then serve as a handle for the attachment of a reporter group, such as a fluorophore or a biotin (B1667282) tag, via nucleophilic aromatic substitution or another cross-coupling reaction. This approach would yield a probe with distinct domains for target binding and for detection or purification.

The isopropoxy group also plays a crucial role by influencing the electronic properties of the aromatic ring and by providing steric bulk, which can fine-tune the reactivity and selectivity of the halogenated positions. Furthermore, this group can impact the solubility and pharmacokinetic properties of the resulting probe, which are critical considerations for their application in biological environments.

While specific research detailing the use of this compound as a chemical probe is not yet prevalent in the literature, the principles of its design and the synthetic strategies available for its elaboration suggest significant potential in this area. The development of such probes would enable the investigation of biological processes with a high degree of precision.

Application in Ligand Design for Organometallic Catalysis

The field of organometallic catalysis heavily relies on the design of ligands that can modulate the properties of a metal center, thereby controlling the activity, selectivity, and stability of the catalyst. The structure of this compound offers a foundation for the synthesis of novel ligands for a variety of catalytic applications.

The halogen atoms on the benzene ring can serve as anchoring points for the introduction of coordinating groups, such as phosphines, N-heterocyclic carbenes (NHCs), or pyridines. For example, a Grignard reagent could be formed at one of the bromine positions, followed by reaction with a chlorophosphine to install a phosphine (B1218219) ligand. The remaining halogen atoms could be retained to influence the electronic properties of the resulting ligand or could be further functionalized to create multidentate ligands.

The steric and electronic environment of the metal center can be systematically tuned by varying the substituents on the phenyl ring of the ligand. The bulky isopropoxy group and the halogen atoms of a ligand derived from this compound would create a specific steric profile around the metal, which could be beneficial for controlling the selectivity of a catalytic reaction. For instance, in cross-coupling reactions, the steric hindrance of the ligand can promote reductive elimination and prevent the formation of undesired byproducts.

The electron-withdrawing nature of the halogen atoms can also impact the electronic properties of the metal center. A more electron-deficient metal center can exhibit enhanced reactivity in certain catalytic cycles, such as oxidative addition. The ability to fine-tune these electronic effects by choosing the number and type of halogen atoms on the ligand is a powerful tool in catalyst design.

Although direct examples of organometallic catalysts bearing ligands derived from this compound are not extensively documented, the modularity and tunable nature of this scaffold make it a promising platform for ligand development. The synthesis of a library of ligands based on this structure could lead to the discovery of new and improved catalysts for a wide range of organic transformations, including those of industrial significance. wikipedia.org

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. For compounds like 2,4-Dibromo-6-chloro-1-isopropoxybenzene, future research will focus on developing synthetic routes that are not only efficient but also environmentally benign and atom-economical. Traditional halogenation and etherification methods often rely on harsh reagents, stoichiometric activators, and generate considerable waste.

A key challenge is to move beyond classical approaches towards catalytic and metal-free alternatives. For instance, the synthesis of aryl ethers is increasingly shifting towards methods that avoid the use of excess coupling partners and expensive, toxic catalysts. organic-chemistry.orgorganic-chemistry.org Research into metal-free arylations, potentially using diaryliodonium salts in environmentally friendly solvents like water, offers a promising avenue. organic-chemistry.org Such methods can enhance atom economy, particularly if the byproducts can be recovered and reused. organic-chemistry.org The development of catalytic C-H activation/etherification sequences could also provide a more direct and sustainable route to this class of compounds, minimizing the pre-functionalization steps required in traditional syntheses.

Research GoalKey ChallengePotential Approach
Reduce WasteElimination of stoichiometric reagentsDevelopment of catalytic halogenation and etherification cycles.
Improve SafetyAvoidance of harsh/toxic chemicalsUtilization of metal-free arylation conditions, potentially in aqueous media. organic-chemistry.org
Enhance Atom EconomyMaximize incorporation of starting materials into the final productDesigning synthetic routes where byproducts are minimal or recyclable. organic-chemistry.org
Increase Energy EfficiencyLowering reaction temperatures and pressuresExploration of photochemically initiated processes or highly active catalyst systems.

Advancements in Site-Selective Functionalization of Multi-Halogenated Aryl Ethers

A central challenge in utilizing this compound is achieving control over site-selective functionalization. The presence of three halogen atoms (Br at C2, Br at C4, and Cl at C6) offers multiple reaction sites, but differentiating between them is difficult due to the inherent similarities in their reactivity. acs.orgescholarship.org Methods that can predictably modify one halogen while leaving the others untouched are highly sought after for building molecular complexity efficiently. escholarship.orgnih.gov

Future advancements will likely stem from emerging strategies in cross-coupling reactions. While traditional control relies on the intrinsic electronic and steric differences between the C-Halogen bonds, new methods offer more sophisticated control. acs.orgescholarship.org These include:

Ligand-controlled catalysis: Designing catalyst systems with ligands that can sterically or electronically differentiate between the halogen positions.

Additive/Solvent-controlled reactions: Exploiting the subtle influence of reaction additives or solvent polarity to modulate the reactivity of specific sites. acs.org

Photochemical processes: Using light to initiate reactions, which can sometimes provide selectivity profiles different from thermally driven processes. acs.org

Achieving predictable, site-selective cross-coupling would transform this molecule from a simple building block into a powerful scaffold for creating diverse and complex molecular architectures from a common precursor. nih.gov

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond conventional cross-coupling reactions, future research will explore novel transformations that can unlock unprecedented reactivity patterns for this compound. The electron-rich, halogen-decorated aromatic ring is a candidate for a variety of modern synthetic methodologies.

One area of exploration is the generation of unique reactive intermediates. For example, photoinduced methods could potentially generate hybrid aryl-palladium-radical species, enabling transformations like hydrogen atom transfer (HAT) or selective desaturation of adjacent alkyl chains, reactivity not typically associated with aryl halides. acs.org Furthermore, the potential for this molecule to undergo divergent transformations, such as decarbonylative coupling or aryl exchange reactions if converted to an ester derivative, opens up new synthetic possibilities. acs.org Investigating such unprecedented reactions could lead to the discovery of new bond-forming strategies and provide access to novel chemical space.

Harnessing Computational Tools for Predictive Synthesis and Material Design

The complexity of multi-halogenated systems makes them ideal candidates for the application of computational and machine learning tools to guide synthesis. Predicting the outcome of reactions, particularly site selectivity, is a significant challenge that can be addressed with modern computational chemistry. semanticscholar.org

Graph-convolutional neural networks and other machine learning models are being developed to predict site selectivity in aromatic C-H functionalization and cross-coupling reactions with high accuracy. researchgate.netrsc.orgchemrxiv.org These models learn from vast datasets of known reactions to identify the subtle electronic and steric features that govern reactivity. rsc.org Applying such tools to this compound could:

Predict the most reactive halogen under a given set of catalytic conditions.

Identify which, if any, C-H bonds could be functionalized directly. researchgate.net

Screen virtual libraries of catalysts and reagents to find optimal conditions for a desired selective transformation, thereby reducing experimental effort. chemrxiv.org

By integrating computational prediction with experimental work, researchers can accelerate the discovery of new reactions and synthetic routes, making the process of synthesis more efficient and predictable.

Computational ToolApplication to this compoundPotential Outcome
Density Functional Theory (DFT)Calculation of bond dissociation energies and activation barriers for C-Halogen bond cleavage.Prediction of intrinsic reactivity order (e.g., C-Br vs. C-Cl).
Machine Learning ModelsPrediction of site selectivity in cross-coupling reactions based on catalyst, ligand, and substrate features. rsc.orgRapid identification of conditions for selective mono-functionalization.
Quantum ChemistryModeling reaction mechanisms to understand the factors controlling regioselectivity. semanticscholar.orgRational design of new catalysts and directing groups for enhanced control.

Integration into Divergent Synthetic Strategies for High-Value Targets

The ultimate goal for a versatile building block like this compound is its incorporation into divergent synthetic strategies to access high-value molecules. Divergent synthesis aims to create a library of structurally distinct compounds from a single, common intermediate. The three distinct halogen handles on this molecule make it an excellent starting point for such strategies.

By leveraging advancements in site-selective functionalization (as discussed in 7.2), a chemist could sequentially replace each halogen with different functional groups. For example, one bromine could be replaced via a Suzuki coupling, the other via a Buchwald-Hartwig amination, and the chlorine via a cyanation reaction. This stepwise, controlled functionalization allows for the rapid construction of a wide array of complex derivatives. This approach is particularly valuable in fields like medicinal chemistry and materials science, where the ability to generate and test a library of analogues is crucial for developing structure-activity relationships. rsc.org The use of such polyhalogenated precursors is an effective strategy for generating molecular complexity both rapidly and efficiently. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.